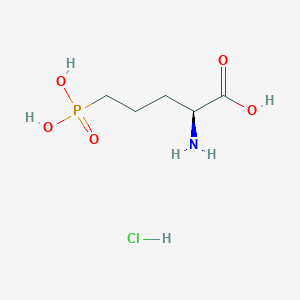
(S)-2-Amino-5-phosphonopentanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac 5-Phosphono Norvaline Hydrochloride: is a chemical compound known for its role as a potent and selective NMDA receptor antagonist . It is also referred to as 5-Phosphono-DL-norvaline Hydrochloride or (+/-)-2-Amino-5-phosphonopentanoic Acid Hydrochloride . This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
The synthesis of rac 5-Phosphono Norvaline Hydrochloride involves multiple steps. One common synthetic route starts with diethyl 2-acetamido-2-(3-(diethoxyphosphoryl)propyl)malonate . The reaction conditions typically involve heating with hydrogen chloride . The yield of this synthesis method is reported to be around 74% . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
rac 5-Phosphono Norvaline Hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can also be performed, although specific reagents and conditions are required.
Substitution: Substitution reactions are common, where functional groups in the compound are replaced with other groups.
Common reagents used in these reactions include hydrogen chloride for synthesis and other specific reagents depending on the desired reaction . The major products formed from these reactions vary based on the type of reaction and conditions used.
Scientific Research Applications
rac 5-Phosphono Norvaline Hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and studies.
Biology: The compound is utilized in biological research to study its effects on biological systems.
Industry: The compound is used in the development of pharmaceuticals and other industrial applications.
Mechanism of Action
The mechanism of action of rac 5-Phosphono Norvaline Hydrochloride involves its role as an NMDA receptor antagonist . It binds to the NMDA receptor, inhibiting its activity and thereby modulating neurotransmission. This action is crucial in the study of neurological disorders and the development of therapeutic agents targeting the NMDA receptor.
Comparison with Similar Compounds
rac 5-Phosphono Norvaline Hydrochloride can be compared with other similar compounds, such as:
- 5-Phosphono-DL-norvaline Hydrochloride
- (+/-)-2-Amino-5-phosphonopentanoic Acid Hydrochloride
- (+/-)-2-Amino-5-phosphonovaleric Acid Hydrochloride
These compounds share similar structures and functions but may differ in their specific applications and effectiveness as NMDA receptor antagonists . The uniqueness of rac 5-Phosphono Norvaline Hydrochloride lies in its potent and selective inhibition of the NMDA receptor, making it a valuable tool in scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C5H13ClNO5P |
|---|---|
Molecular Weight |
233.59 g/mol |
IUPAC Name |
(2S)-2-amino-5-phosphonopentanoic acid;hydrochloride |
InChI |
InChI=1S/C5H12NO5P.ClH/c6-4(5(7)8)2-1-3-12(9,10)11;/h4H,1-3,6H2,(H,7,8)(H2,9,10,11);1H/t4-;/m0./s1 |
InChI Key |
CYOLQDPGUQFTOD-WCCKRBBISA-N |
Isomeric SMILES |
C(C[C@@H](C(=O)O)N)CP(=O)(O)O.Cl |
Canonical SMILES |
C(CC(C(=O)O)N)CP(=O)(O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



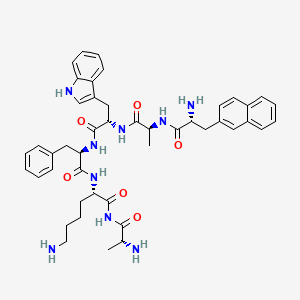
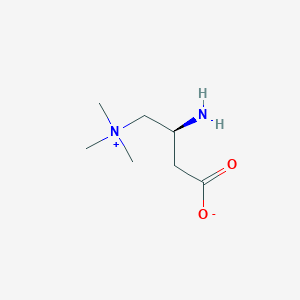
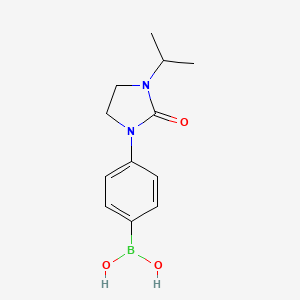
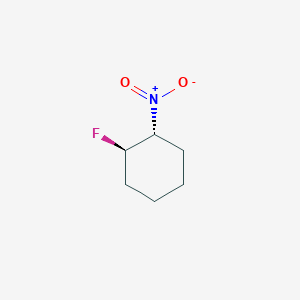

![7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13402692.png)
![(2R,3S,5R)-5-[2-amino-6-(2-hydroxypropoxy)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B13402697.png)

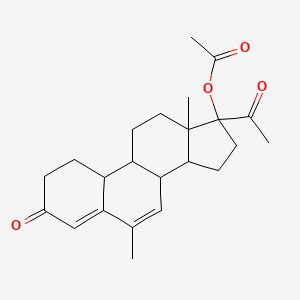

![1-[2-[Bromo(difluoro)methoxy]-1,1,2,2-tetrafluoro-ethyl]peroxy-1,1,2,2,3,3,3-heptafluoro-propane](/img/structure/B13402712.png)
![4-[[(4-Methylphenyl)-diphenylmethyl]amino]-4-oxo-2-(phenylmethoxycarbonylamino)butanoic acid](/img/structure/B13402720.png)
![5-fluoro-3-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-4-oxopentanoic acid](/img/structure/B13402728.png)
